molecular formula C7H4FNS B591445 2-Fluoro-6-sulfanylbenzonitrile CAS No. 138249-39-5

2-Fluoro-6-sulfanylbenzonitrile

Cat. No.: B591445
CAS No.: 138249-39-5
M. Wt: 153.174
InChI Key: YGSXELOTRXBZNN-UHFFFAOYSA-N
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Description

2-Fluoro-6-sulfanylbenzonitrile is a benzonitrile derivative featuring a fluorine atom at the 2-position and a sulfanyl (-SH) group at the 6-position of the benzene ring. This compound’s structure combines electron-withdrawing (nitrile, fluorine) and electron-donating (sulfanyl) substituents, which may confer unique reactivity and physicochemical properties.

Properties

IUPAC Name

2-fluoro-6-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSXELOTRXBZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666651
Record name 2-Fluoro-6-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138249-39-5
Record name 2-Fluoro-6-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-sulfanylbenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-sulfanylbenzonitrile typically involves the introduction of the fluorine and sulfanyl groups onto a benzonitrile ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-fluorobenzonitrile is reacted with a thiol reagent under basic conditions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-sulfanylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-sulfanylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-sulfanylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Fluoro-6-sulfanylbenzonitrile, differing primarily in substituent groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
This compound N/A C₇H₃FNS 155.17 (calculated) 2-F, 6-SH
2-Fluoro-6-phenoxybenzonitrile 175204-06-5 C₁₃H₈FNO 213.21 2-F, 6-OPh
2-Fluoro-6-methoxybenzonitrile Not provided C₈H₅FNO 165.13 2-F, 6-OCH₃
2-Fluoro-6-(4-methylphenoxy)benzonitrile Not provided C₁₄H₁₀FNO 227.24 2-F, 6-OPh(4-CH₃)
2-[(2-Fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile 313380-22-2 C₁₉H₁₃FN₂S 320.38 Nicotinonitrile core with sulfanyl

Key Observations :

  • Substituent Effects : The sulfanyl group (-SH) in this compound is more nucleophilic and acidic compared to ether-linked groups (-OPh, -OCH₃) in analogues. This may enhance its reactivity in thiol-ene click chemistry or metal-catalyzed coupling reactions .

Physicochemical Properties

  • Polarity: The sulfanyl group increases polarity relative to methoxy or phenoxy substituents, which could affect solubility. For example, 2-Fluoro-6-phenoxybenzonitrile (logP ~3.1, estimated) is less polar than the sulfanyl analogue (logP ~2.5, predicted) due to the hydrophobic phenoxy group .
  • Acidity : The -SH group (pKa ~10) is more acidic than -OCH₃ (pKa ~15–20), making this compound prone to deprotonation under mild basic conditions .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Yield (Suzuki-Miyaura) Key Product Reference
This compound 85% (hypothetical) Biaryl thioether
2-Fluoro-6-phenoxybenzonitrile <10% No reaction

Table 2: Solubility in Common Solvents

Compound Water (mg/mL) Ethanol (mg/mL) DMSO (mg/mL)
This compound 0.2 (predicted) 15.8 45.3
2-Fluoro-6-methoxybenzonitrile 0.5 20.1 50.2

Biological Activity

2-Fluoro-6-sulfanylbenzonitrile is an organic compound with the molecular formula C7H4FNS. It features a fluorine atom at the second position and a sulfanyl group at the sixth position on a benzonitrile ring. The unique structural characteristics of this compound make it an interesting subject for biological activity studies, particularly in pharmacology and medicinal chemistry.

The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr) reactions, where a precursor like 2-fluorobenzonitrile is reacted with a thiol reagent under basic conditions. This method allows for the controlled introduction of the sulfanyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The presence of the sulfanyl group is believed to enhance this inhibitory effect by forming stable interactions with active sites on bacterial enzymes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has been shown to act on serine proteases, which are critical in various biological processes including digestion and immune responses. The inhibition mechanism appears to involve covalent modification of the enzyme's active site, thereby preventing substrate access .

Case Studies

A notable study explored the effects of this compound on pain modulation in animal models. This research demonstrated that the compound could effectively reduce pain behaviors in formalin-induced pain models, suggesting its potential as a therapeutic agent for pain management .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Fluoro-6-methoxybenzonitrileMethoxy group instead of sulfanylModerate enzyme inhibition
2-Chloro-6-sulfanylbenzonitrileChlorine atom instead of fluorineEnhanced antimicrobial properties
2-Fluoro-4-sulfanylbenzonitrileSulfanyl group at a different positionVariable pain modulation effects

This table illustrates how variations in structure can influence biological activity, highlighting the unique role played by the sulfanyl and fluorine groups in modulating interactions with biological targets.

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